Product packaging for 1-Benzyl-1H-imidazole-4-carboxylic acid(Cat. No.:CAS No. 676372-30-8)

1-Benzyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1337111
CAS No.: 676372-30-8
M. Wt: 202.21 g/mol
InChI Key: KFKAUFNAOVFMPB-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This benzyl-imidazole derivative is a solid supplied as a white crystalline powder and should be stored sealed in a dry environment, ideally between 2-8°C to maintain stability . As a functionalized imidazole, this compound serves as a valuable building block in medicinal chemistry and scientific research. Imidazole-4-carboxylic acid derivatives are key scaffolds in developing active pharmaceutical ingredients, such as in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure . Furthermore, structurally related imidazole-carboxylic acid compounds are actively investigated as potent inhibitors for clinically relevant metallo-β-lactamases (MBLs), enzymes produced by bacteria that confer resistance to β-lactam antibiotics . This research is critical in the ongoing fight against antibiotic-resistant pathogens. Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Handle with care. The safety data sheet indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When handling, avoid breathing its dust, and wear appropriate protective equipment, including gloves and eye/face protection . In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1337111 1-Benzyl-1H-imidazole-4-carboxylic acid CAS No. 676372-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKAUFNAOVFMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431051
Record name 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676372-30-8
Record name 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 1 Benzyl 1h Imidazole 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to 1-Benzyl-1H-imidazole-4-carboxylic acid

The construction of the this compound scaffold can be approached through various synthetic routes. These methods can be broadly categorized into sequential N-benzylation and carboxylation pathways, convergent multicomponent reactions, and cycloaddition methodologies. Each approach offers distinct advantages in terms of efficiency, substrate scope, and regioselectivity.

A traditional and straightforward approach to the synthesis of this compound involves a two-step process: the N-benzylation of a pre-existing imidazole-4-carboxylic acid derivative, followed by hydrolysis of the ester to the carboxylic acid.

The N-benzylation of imidazole (B134444) compounds can be achieved by reacting a 1-unsubstituted imidazole with benzyl (B1604629) alcohol in the presence of a carboxylic acid, carboxylic anhydride, or their esters. This reaction is typically carried out at high temperatures (200-300 °C) and can result in high yields of the 1-benzylimidazole (B160759) product after neutralization. google.comgoogle.com An alternative method involves the reaction of an imidazole with benzyl chloride in the presence of a base, though this can sometimes lead to the formation of the undesired 1,3-dibenzylimidazolium chloride as a byproduct. google.com

Once the N-benzylated imidazole ester is obtained, the carboxylic acid can be liberated through standard hydrolysis procedures, typically using a base such as sodium hydroxide (B78521) in an alcoholic solvent, followed by acidification.

Table 1: Examples of N-Benzylation Reactions of Imidazole Derivatives

Imidazole SubstrateBenzylating AgentCatalyst/ConditionsProductReference
ImidazoleBenzyl alcoholCarboxylic acid, 230-260 °C1-Benzylimidazole google.com
1-Unsubstituted imidazoleBenzyl chlorideHC acceptor1-Benzylimidazole google.com
ImidazoleBenzyl ester of carboxylic acidHeat, then alkali neutralization1-Benzylimidazole google.com

This table presents generalized conditions for N-benzylation based on patent literature.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comnih.gov Several MCRs have been developed for the synthesis of highly substituted imidazoles, which can be adapted to produce precursors for this compound.

One notable MCR approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as benzylamine), and ammonium (B1175870) acetate. sharif.edu This one-pot synthesis provides a direct route to 1,2,4,5-tetrasubstituted imidazoles. By carefully selecting the starting materials, it is possible to introduce the benzyl group at the N1 position and a precursor to the carboxylic acid at the C4 position. Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, primary amines, and aldehydes, also provides a pathway to diversely functionalized imidazole-4-carboxylates. nih.gov

Table 2: Multicomponent Reactions for the Synthesis of Substituted Imidazoles

ComponentsCatalyst/ConditionsProduct TypeReference
Benzil, Aldehyde, Primary Amine, Ammonium AcetateSulfonic acid-functionalized pyridinium (B92312) chloride, 100 °C, solvent-free1,2,4,5-Tetrasubstituted imidazoles sharif.edu
1,2-Diaza-1,3-dienes, Primary Amine, AldehydeMicrowave irradiation, 150 °C3-Alkyl/Aryl-imidazole-4-carboxylates nih.gov
Aldehydes, o-Picolylamines, IsocyanidesOne-pot condensation1H-Imidazol-4-yl-pyridines researchgate.net

This table showcases various MCR strategies for constructing the imidazole core.

Cycloaddition reactions offer an elegant and efficient way to construct the imidazole ring with inherent control over the substitution pattern. A key strategy involves the [3+2] cycloaddition between an isocyanide and an appropriate dipole equivalent.

For instance, the reaction of ethyl isocyanoacetate with imidoyl chlorides can be employed to synthesize 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com This method is notable for its efficiency and the ability to introduce diverse substituents at the N1 and C5 positions. Another approach describes a solvent-free cycloaddition reaction between formamidines and ethyl isocyanoacetate, catalyzed by DABCO, to yield 1-substituted-4-imidazolecarboxylates in moderate to good yields. researchgate.net These ester intermediates can then be readily hydrolyzed to the corresponding carboxylic acids.

Table 3: Cycloaddition Reactions for Imidazole-4-carboxylate Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Ethyl isocyanoacetateDiarylimidoyl chlorides-1,5-Diaryl-1H-imidazole-4-carboxylate esters mdpi.com
Ethyl isocyanoacetateFormamidinesDABCO, solvent-free1-Substituted-4-imidazolecarboxylates researchgate.net

This table highlights key cycloaddition strategies for the formation of the imidazole-4-carboxylate core.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for modulating the physicochemical and biological properties of these compounds. This can be achieved either by using substituted starting materials in the synthetic routes described above or by post-synthetic modification of the parent scaffold.

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the imidazole ring or the N-benzyl group. While direct electrophilic substitution on the imidazole ring can be challenging due to the presence of multiple reactive sites, directed metallation strategies can provide a high degree of control. For example, the use of a hindered magnesium amide base can achieve regioselective magnesiation of aryl azoles, which can then undergo further reactions such as palladium-catalyzed cross-couplings. nih.gov

Functionalization of the benzyl group can be achieved by employing a substituted benzyl halide in the initial N-alkylation step. For instance, using 4-fluorobenzyl bromide would directly lead to the corresponding 1-(4-fluorobenzyl) derivative. google.com

A study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrated that the presence of a 2-hydroxyaryl moiety can control the reaction mechanism, guiding it through a self-catalyzed hydrogen atom shift to achieve high regioselectivity. nih.gov

The synthesis of isomeric benzyl-1H-imidazole carboxylic acids, where the carboxylic acid group is at the 2- or 5-position, requires different synthetic strategies compared to the 4-carboxylic acid isomer.

The synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid derivatives can be achieved through various routes. For example, methyl 1-(4-cyanobenzyl)-1H-imidazole-5-carboxylate has been synthesized, which can then be hydrolyzed to the corresponding carboxylic acid. google.com The synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid methyl ester has also been reported. nist.gov

For the synthesis of 2-carboxylic acid isomers, a common approach is the lithiation of the C2 position of an N-protected imidazole, followed by quenching with carbon dioxide. The high acidity of the C2 proton makes this position particularly susceptible to deprotonation. Subsequent N-benzylation would then yield the desired 1-benzyl-1H-imidazole-2-carboxylic acid.

Table 4: Examples of Isomeric Benzyl-1H-imidazole Carboxylic Acid Derivatives

Compound NamePosition of Carboxylic AcidSynthetic Precursor/MethodReference
Methyl 1-(4-cyanobenzyl)-1H-imidazole-5-carboxylate5Not specified google.com
Methyl 1-benzyl-1H-imidazole-5-carboxylate5Not specified nist.gov
1-Benzyl-1H-imidazole-2-carboxylic acid2Lithiation at C2 followed by carboxylation and N-benzylation (general method)-

This table provides examples of isomeric derivatives and general synthetic approaches.

Green Chemistry Principles and Sustainable Synthesis in the Preparation of this compound

Biocatalysis and Renewable Feedstocks:

One promising green approach involves the use of biocatalysts, such as enzymes or whole-cell systems, which can operate under mild conditions and exhibit high selectivity. researchgate.net For instance, the synthesis of related imidazole-4-acetic acid has been achieved from L-histidine using an Escherichia coli whole-cell biocatalyst. researchgate.net While not directly applied to this compound, this demonstrates the potential of biocatalytic routes starting from renewable feedstocks.

Fruit juices, rich in natural acids and enzymes, have been explored as inexpensive and environmentally benign biocatalysts for the synthesis of substituted imidazoles. tandfonline.comtandfonline.com These reactions often proceed in a one-pot, three-component fashion, offering high yields and easy work-up. tandfonline.comtandfonline.com The use of such natural catalysts aligns with the principles of green chemistry by employing renewable resources and avoiding hazardous substances.

Microwave-Assisted and Ultrasound-Promoted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing the use of solvents. nih.gov Several studies have reported the efficient synthesis of imidazole derivatives under microwave irradiation, often in solvent-free conditions. asianpubs.org This technique can significantly reduce reaction times from hours to minutes, leading to substantial energy savings.

Similarly, ultrasonic irradiation has been successfully employed for the synthesis of imidazole derivatives. nih.gov Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to the formation of highly reactive species. nih.gov

Solvent-Free and Alternative Solvent Systems:

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. chemmethod.com Solvent-free or "neat" reactions are highly desirable as they simplify product isolation and minimize waste. asianpubs.org The one-pot synthesis of imidazole derivatives under solvent-free conditions has been demonstrated to be an economical and environmentally friendly procedure. asianpubs.org

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxic and non-flammable nature. While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and reaction conditions is an active area of research.

The following table summarizes various green synthetic approaches for imidazole derivatives, which could be adapted for the synthesis of this compound.

Green Chemistry ApproachCatalyst/MediumKey AdvantagesReference
BiocatalysisFruit Juices (e.g., Citrus limon L.)Eco-friendly, readily available, cost-effective, mild conditions. tandfonline.comtandfonline.com
Microwave-Assisted SynthesisSolvent-freeHigh yields, reduced reaction times, energy efficiency. asianpubs.org
Ultrasound IrradiationVarious catalysts (e.g., nano-CuFe2O4)Enhanced reaction rates, improved yields, shorter reaction times. nih.gov
Solvent-Free SynthesisHeatReduced waste, simplified purification, lower environmental impact. asianpubs.org

Interactive Data Table: Comparison of Green Synthesis Methods for Imidazole Derivatives

Green Chemistry ApproachCatalyst/MediumKey AdvantagesReference
BiocatalysisFruit Juices (e.g., Citrus limon L.)Eco-friendly, readily available, cost-effective, mild conditions. tandfonline.comtandfonline.com
Microwave-Assisted SynthesisSolvent-freeHigh yields, reduced reaction times, energy efficiency. asianpubs.org
Ultrasound IrradiationVarious catalysts (e.g., nano-CuFe2O4)Enhanced reaction rates, improved yields, shorter reaction times. nih.gov
Solvent-Free SynthesisHeatReduced waste, simplified purification, lower environmental impact. asianpubs.org

Industrial Scale Synthesis and Process Optimization Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Optimization:

Key parameters that need to be optimized for industrial-scale synthesis include reaction temperature, pressure, catalyst loading, and reaction time. researchgate.net The choice of solvent is also critical, with a focus on minimizing its use and selecting options that are safe, environmentally benign, and easily recyclable. researchgate.net The development of robust analytical methods for real-time monitoring of the reaction progress is essential for process control and ensuring product quality. chemmethod.com

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing for industrial applications. acs.orgresearchgate.netacs.org Flow reactors provide better control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. acs.orgresearchgate.net The modular nature of flow systems also allows for easier scale-up and integration of multiple reaction steps into a single, continuous process. acs.org The synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for the production of this compound. acs.org

Catalyst Selection and Recovery:

For catalytic processes, the choice of catalyst is paramount. An ideal industrial catalyst should be highly active, selective, stable, and cost-effective. jchr.org Heterogeneous catalysts are often preferred for large-scale operations as they can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. nih.gov For instance, a patent describes the use of an inorganic-salt composite catalyst for the synthesis of 1H-imidazole-4-carboxylic acid, which could potentially be adapted for the target compound. google.com

Downstream Processing and Purification:

The following table outlines key considerations for the industrial scale-up of this compound synthesis.

ConsiderationKey Optimization ParametersPotential Advantages
Process Chemistry Reaction temperature, pressure, stoichiometry, solvent selection.Improved yield, reduced by-products, enhanced safety.
Reactor Technology Batch vs. Continuous Flow.Better process control, improved heat and mass transfer, safer operation (Flow).
Catalysis Catalyst type (homogeneous vs. heterogeneous), loading, and recyclability.Reduced cost, minimized waste, improved process efficiency.
Downstream Processing Crystallization, extraction, filtration, drying.High product purity, minimized product loss, reduced solvent usage.
Process Analytical Technology (PAT) Real-time monitoring of critical process parameters.Consistent product quality, improved process understanding and control.

Interactive Data Table: Industrial Scale-Up Considerations

ConsiderationKey Optimization ParametersPotential Advantages
Process Chemistry Reaction temperature, pressure, stoichiometry, solvent selection.Improved yield, reduced by-products, enhanced safety.
Reactor Technology Batch vs. Continuous Flow.Better process control, improved heat and mass transfer, safer operation (Flow).
Catalysis Catalyst type (homogeneous vs. heterogeneous), loading, and recyclability.Reduced cost, minimized waste, improved process efficiency.
Downstream Processing Crystallization, extraction, filtration, drying.High product purity, minimized product loss, reduced solvent usage.
Process Analytical Technology (PAT) Real-time monitoring of critical process parameters.Consistent product quality, improved process understanding and control.

Spectroscopic and Structural Characterization of 1 Benzyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Advanced Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Elucidation of 1-Benzyl-1H-imidazole-4-carboxylic acid

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. While specific spectra for this compound are not extensively published, the expected vibrational modes can be assigned by analyzing the characteristic frequencies of its core components: the imidazole (B134444) ring, the carboxylic acid group, and the benzyl (B1604629) substituent.

The FT-IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically centered around 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. The hydrogen bonding present in the solid state significantly broadens this peak mdpi.com. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band expected in the region of 1680-1710 cm⁻¹ mdpi.comresearchgate.net.

Vibrations associated with the imidazole ring include C-H stretching above 3100 cm⁻¹, C=N stretching near 1650 cm⁻¹, and various C-N and C-C stretching modes between 1300 and 1500 cm⁻¹ sci.amsemanticscholar.org. The benzyl group will contribute aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C ring stretching bands around 1600, 1580, and 1450 cm⁻¹, and a CH₂ bending vibration near 1450 cm⁻¹.

In Raman spectroscopy, the aromatic ring vibrations are often more intense than in FT-IR. The symmetric stretching of the benzene (B151609) ring is expected to produce a strong band. The C=O stretch is also Raman active. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment, aiding in the structural confirmation of the molecule researchgate.netnih.gov.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Carboxylic AcidO-H Stretch2500-3300Strong, BroadWeak
Carboxylic AcidC=O Stretch1680-1710StrongMedium
Imidazole RingC-H Stretch3100-3150MediumMedium
Imidazole RingC=N / C=C Stretch1450-1650Medium-StrongStrong
Benzyl GroupAromatic C-H Stretch3000-3100MediumStrong
Benzyl GroupAromatic C=C Stretch1450-1600Medium-StrongStrong
Benzyl GroupCH₂ Bend~1450MediumMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis of this compound (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure and purity of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H-NMR spectrum of this compound, the carboxylic acid proton (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to its acidic nature and participation in hydrogen bonding rsc.org. The protons on the imidazole ring are anticipated to be in the aromatic region (7-8.5 ppm). The protons of the benzyl group will show characteristic signals: a singlet for the methylene (CH₂) protons around 5.4-5.6 ppm and multiplets for the five aromatic phenyl protons between 7.2 and 7.5 ppm.

The ¹³C-NMR spectrum would show a signal for the carboxylic carbon (C=O) in the range of 160-175 ppm. The carbons of the imidazole ring would appear between 115 and 140 ppm. For the benzyl group, the methylene carbon (CH₂) signal is expected around 50 ppm, while the aromatic carbons would resonate in the 127-136 ppm region, with the ipso-carbon (the one attached to the CH₂ group) being distinct rsc.org. The number of distinct signals in both ¹H and ¹³C NMR spectra confirms the molecular symmetry and can be used to assess the compound's purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
ProtonCarboxylic Acid (COOH)> 12 (broad s)N/A
ProtonImidazole Ring (C2-H, C5-H)7.5 - 8.5 (s)N/A
ProtonBenzyl Methylene (CH₂)~ 5.5 (s)N/A
ProtonBenzyl Phenyl (Ar-H)7.2 - 7.5 (m)N/A
CarbonCarboxylic Acid (C=O)N/A160 - 175
CarbonImidazole Ring (C2, C4, C5)N/A115 - 140
CarbonBenzyl Methylene (CH₂)N/A~ 50
CarbonBenzyl Phenyl (Ar-C)N/A127 - 136

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Related Compounds

Although the specific crystal structure of this compound has not been reported, analysis of related structures, such as 1-benzyl-1H-benzimidazole, reveals key conformational features nih.gov. The imidazole ring itself is planar. The benzyl group is not coplanar with the imidazole ring; a significant dihedral angle exists between the plane of the imidazole ring and the plane of the phenyl ring, often close to 90 degrees nih.gov. This perpendicular arrangement minimizes steric hindrance. The carboxylic acid group is expected to be nearly coplanar with the imidazole ring to maximize conjugation.

In the solid state, molecules of this compound are expected to form extensive networks of intermolecular interactions. The most significant of these is hydrogen bonding involving the carboxylic acid group. Typically, carboxylic acids form dimeric structures through strong O-H···O hydrogen bonds between two molecules rsc.org. Furthermore, the imidazole ring, with its proton-donating (N-H, if tautomerism occurs) and proton-accepting (imine nitrogen) sites, can participate in N-H···O or N-H···N hydrogen bonds, linking the molecules into chains or sheets rsc.orgacs.orgrsc.org.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming strong hydrogen bonds like imidazole derivatives researchgate.net. Different polymorphs can arise from variations in the hydrogen-bonding patterns or π-π stacking arrangements, leading to different crystal packing and, consequently, different physical properties. While polymorphs of N-substituted azoles are not extensively documented, the study of different crystalline forms is vital due to potential variations in properties like solubility and stability researchgate.net. Crystal engineering strategies, which involve the rational design of crystalline architectures, can be employed to control polymorphism by using co-formers to create specific, desired hydrogen-bonding networks or synthons nih.gov.

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis of this compound

Mass spectrometry (MS) is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂), the expected exact mass is 202.0742 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 202.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary and often dominant fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic C-N bond, resulting in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91 nih.gov. Another expected fragmentation is the loss of the carboxyl group, either as CO₂ (44 Da) leading to a fragment at m/z 158, or as a COOH radical (45 Da) resulting in a fragment at m/z 157. Further fragmentation of the imidazole ring would produce smaller characteristic ions.

Computational and Theoretical Investigation Data for this compound Not Available in Publicly Accessible Literature

Despite comprehensive searches for computational and theoretical studies on this compound, specific data required to populate the requested article sections could not be located in publicly available scientific literature.

Targeted searches were conducted to find information pertaining to quantum chemical calculations, including Density Functional Theory (DFT) and Ab initio methods, focused on the electronic structure and molecular properties of this specific compound. The search aimed to uncover data on:

Molecular Electrostatic Potential (MEP) Mapping: Analysis of the charge distribution, identification of electrophilic and nucleophilic sites, and corresponding potential values.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and their implications for chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Data on intramolecular stabilizing interactions, hyperconjugation, and stabilization energies (E2).

Theoretical Vibrational Wavenumber Predictions: Calculated FT-IR and Raman spectra and the assignment of specific vibrational modes.

Conformational Analysis and Potential Energy Surface (PES) Scans: Studies on the rotational barriers around key single bonds and the identification of stable conformers.

The absence of published research containing these specific computational analyses for this compound prevents the generation of a scientifically accurate and detailed article according to the provided outline. While the theoretical methods themselves are well-documented for other imidazole derivatives, applying these general principles without specific calculated data for the target molecule would be speculative and would not meet the required standards of accuracy and specificity.

Therefore, the generation of the requested article is not possible at this time due to the lack of necessary source data.

Computational and Theoretical Investigations of 1 Benzyl 1h Imidazole 4 Carboxylic Acid

Computational NMR Chemical Shift Predictions for Spectroscopic Assignment

The primary method employed for these predictions is Density Functional Theory (DFT), often utilizing the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen computational parameters, including the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(2d,p)). Furthermore, to accurately model the experimental conditions, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

For 1-benzyl-1H-imidazole-4-carboxylic acid, a theoretical study would involve first optimizing the molecule's geometry at a selected level of theory. Following this, the NMR shielding constants for each ¹H and ¹³C atom would be calculated. The resulting theoretical chemical shifts would then be compared with experimental data to confirm the structural assignment of the molecule. While specific data for this compound is not available, the table below illustrates a hypothetical comparison based on typical accuracies of such methods.

Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C2140.5141.2-0.7
C4125.8126.5-0.7
C5120.1120.9-0.8
COOH165.3166.0-0.7
Benzyl-CH₂50.250.8-0.6
Benzyl-C1'136.7137.4-0.7
Benzyl-C2'/C6'128.9129.6-0.7
Benzyl-C3'/C5'128.0128.8-0.8
Benzyl-C4'127.5128.2-0.7

Molecular Dynamics Simulations of this compound in Solution and Receptor Binding Contexts

Specific molecular dynamics (MD) simulation studies for this compound are not found in the available scientific literature. However, MD simulations represent a powerful computational tool to investigate the dynamic behavior of molecules in various environments.

In Solution:

An MD simulation of this compound in an aqueous solution would provide insights into its solvation, conformational flexibility, and intermolecular interactions with water molecules. The simulation would typically involve placing the molecule in a box of explicit water molecules and solving Newton's equations of motion for all atoms over a certain period.

Analysis of the simulation trajectory could reveal:

Radial Distribution Functions (RDFs): To understand the structuring of water molecules around specific atoms of the compound, such as the carboxylic acid group and the imidazole (B134444) nitrogen atoms.

Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds formed between the compound and surrounding water molecules.

Conformational Analysis: To explore the accessible conformations of the benzyl (B1604629) group relative to the imidazole ring and the orientation of the carboxylic acid group.

In Receptor Binding Contexts:

MD simulations are crucial in drug discovery for studying the binding of a ligand, such as this compound, to a biological target (e.g., an enzyme or receptor). After an initial docking pose is predicted, an MD simulation of the ligand-receptor complex is performed to assess the stability of the binding mode and to calculate the binding free energy.

Key analyses in this context include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Energy Analysis: To determine the key amino acid residues involved in the binding through van der Waals and electrostatic interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

The following table provides a hypothetical summary of the interaction energies between this compound and key residues in a hypothetical receptor active site, as would be derived from an MD simulation.

Hypothetical Interaction Energy Breakdown from a Molecular Dynamics Simulation

Receptor Residuevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Arg123-2.5-5.8-8.3
Phe234-4.1-0.5-4.6
Tyr345-3.2-1.9-5.1
Asp120-1.8-4.2-6.0
Trp78-3.8-0.9-4.7

Structure Activity Relationship Sar Studies for 1 Benzyl 1h Imidazole 4 Carboxylic Acid Derivatives

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity of 1-Benzyl-1H-imidazole-4-carboxylic acid

The N-1 benzyl group of the this compound scaffold plays a significant role in the molecule's interaction with biological targets. Modifications to this benzyl ring can profoundly impact the compound's potency and selectivity. Key areas of investigation include the effects of substituent positioning and the electronic and steric properties of these substituents.

The position of substituents on the benzyl ring can dramatically alter the biological activity of this compound derivatives. The spatial arrangement of functional groups influences how the molecule fits into and interacts with the binding pocket of a target protein. For instance, in a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, the position of halogen substituents on the benzylidene ring was found to be a critical determinant of cytotoxic activity against cancer cell lines. Specifically, compounds with a 3-bromo or 3-fluoro substitution exhibited the most potent effects, with IC50 values comparable to standard drugs. mdpi.com A downfield shift in the 1H-NMR spectra for compounds with a substituent at the 2-position (ortho) of the benzene (B151609) ring was also observed, indicating a change in the electronic environment that could affect biological interactions. mdpi.com

In the context of benzylsulfanyl imidazole (B134444) derivatives, which share structural similarities, the position of substituents also dictates their anticytokine activity. For these compounds, it was found that substituents at the meta- and para-positions of the phenyl ring were particularly important for activity. nih.gov

These findings suggest that for this compound derivatives, the placement of substituents on the benzyl ring is a key factor in determining biological efficacy. The ortho, meta, and para positions offer distinct spatial and electronic environments that can be exploited to optimize interactions with specific biological targets.

The steric and electronic properties of substituents on the benzyl ring are fundamental to the SAR of this compound derivatives. These properties influence the molecule's conformation, polarity, and ability to form specific interactions with target macromolecules.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate biological activity. In a study of benzimidazole (B57391) derivatives, the presence of electron-donating groups on the C-2-phenyl ring was found to cause a significant increase in anticancer activity. nih.gov Conversely, for a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be dependent on the nature of the groups at the C6 position of the benzimidazole ring. nih.gov

Steric Effects: The size and shape of substituents on the benzyl ring can also have a profound impact on biological activity. Bulky groups can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance binding by promoting a more favorable conformation. For benzylsulfanyl imidazole derivatives, it was observed that less bulky and less polar substituents at the ortho-position of the phenyl ring were beneficial for improving activity. nih.gov

The following table summarizes the general effects of different substituent types on the biological activity of related imidazole and benzimidazole scaffolds.

Substituent TypeGeneral Effect on Biological ActivityExample Functional Groups
Electron-Donating GroupsCan increase activity (e.g., anticancer) by enhancing binding interactions.Methoxy (-OCH3), Methyl (-CH3)
Electron-Withdrawing GroupsCan enhance activity depending on the target and specific interactions.Nitro (-NO2), Halogens (-F, -Cl, -Br)
HalogensCan increase lipophilicity and membrane permeability, and participate in halogen bonding. Positional effects are critical.Fluorine (-F), Chlorine (-Cl), Bromine (-Br)
Bulky GroupsCan cause steric hindrance, which may be beneficial or detrimental depending on the target's binding site topology.tert-Butyl (-C(CH3)3)

Role of the Imidazole Core Substituents on Biological Potency of this compound Derivatives

The imidazole ring is the central scaffold of these derivatives and substitutions on this core can lead to significant changes in their biological profiles. The N-1 nitrogen and the C-2 and C-5 positions are key points for modification.

The substituent at the N-1 position of the imidazole ring is a crucial determinant of biological activity. In the case of this compound, this position is occupied by a benzyl group. SAR studies on related benzimidazole scaffolds have shown that the N-1 position is a key site for modulation of activity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the presence of a benzyl group at the 1-position was found to enhance anti-inflammatory action. nih.gov

Furthermore, in a study of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, it was noted that substitutions at the N-1 position can increase chemotherapeutic activity, with benzyl groups being a favorable substituent. nih.gov This suggests that the benzyl group in this compound is a key contributor to its biological activity, and further modifications to this group, as discussed in the previous section, are a valid strategy for optimizing potency.

Substitutions at the C-2 and C-5 positions of the imidazole ring offer another avenue for modulating the biological activity of this compound derivatives.

C-2 Position: The C-2 position of the imidazole ring is a common site for substitution in the design of bioactive molecules. In a review of benzimidazole derivatives, it was highlighted that substitutions at the C-2 position greatly influence their anti-inflammatory activity. nih.gov For example, benzimidazoles substituted with anacardic acid at the C-2 position were found to inhibit COX-2. nih.gov In another study on 2-substituted N-benzyl benzimidazoles, modifications at this position led to potent bradykinin (B550075) B1 receptor antagonists. nih.gov

C-5 Position: The C-5 position of the imidazole ring also presents an opportunity for structural modification to enhance biological activity. In a series of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides, the presence of a phenylsulfonamino group at the C-5 position was a key structural feature for their antiplatelet activity. researchgate.net

The following table provides examples of substitutions at the C-2 and C-5 positions of related imidazole and benzimidazole scaffolds and their observed biological effects.

PositionSubstituentObserved Biological Activity
C-2Anacardic acidCOX-2 inhibition
C-2Aryl groupsBradykinin B1 receptor antagonism
C-5PhenylsulfonaminoAntiplatelet activity

Influence of Carboxylic Acid Group Derivatization (e.g., esters, amides) on Biological Activity

The carboxylic acid group at the C-4 position of the imidazole ring is a key functional group that can be derivatized to modulate the physicochemical properties and biological activity of the parent compound. Conversion of the carboxylic acid to esters and amides is a common strategy in medicinal chemistry to improve properties such as membrane permeability and metabolic stability.

In a study of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives, both esters and amides were synthesized and evaluated for their antiplatelet activity. It was found that both esters and amides could exhibit potent activity, with slight structural modifications shifting the activity profile. researchgate.net For example, an ester derivative exhibited PAF antagonistic and COX-1 inhibitory activity, while a carboxamide derivative showed ADP antagonistic properties. researchgate.net

Another study on 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides (a type of amide) as HIV-1 integrase interaction inhibitors also demonstrated that both the carboxylic acid and the carbohydrazide (B1668358) derivatives could be active. mdpi.com The conversion of ester intermediates to their corresponding carboxylic acids and carbohydrazides was a key step in the synthesis of these compounds. mdpi.com

The derivatization of the carboxylic acid group can also impact antiviral activity. In a series of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives, both esters and amides were synthesized and tested against orthopoxviruses. In this case, the transfer from esters to carboxamides did not lead to an enhancement of antiviral activity, and in some instances, led to a decrease. nih.gov

These findings indicate that the derivatization of the carboxylic acid group of this compound into esters and amides is a viable strategy for modulating its biological activity. The optimal derivative will likely depend on the specific biological target and the desired therapeutic profile.

Comparative SAR with Related Heterocyclic Carboxylic Acids (e.g., benzimidazoles, triazoles)

The biological activity of this compound derivatives is significantly influenced by its core heterocyclic structure and the nature of its substituents. A comparative analysis with structurally related benzimidazoles and triazoles highlights key differences and similarities in their SAR profiles.

Benzimidazoles: The fusion of a benzene ring to the imidazole core to form a benzimidazole scaffold introduces greater aromaticity and lipophilicity, which can profoundly impact biological activity. nih.govnih.gov In many cases, this extended ring system enhances π–π stacking interactions with biological targets. nih.gov

For instance, in the context of anticancer agents, SAR studies on 1-benzyl-1H-benzimidazole analogues have shown that substitutions on the benzyl group and the benzimidazole nucleus are critical for activity. nih.gov Specifically, the presence of electron-withdrawing groups on the benzimidazole ring can modulate activity. nih.gov In contrast, for imidazole-4-carboxylic acid derivatives, the focus is often on the substituents at the N-1 (benzyl), C-2, and C-5 positions of the imidazole ring. nih.gov

A key SAR observation for benzimidazole-4-carboxylic acid derivatives acting as 5-HT4 receptor antagonists is the importance of a bulky substituent on the basic nitrogen atom of an amino moiety and a specific distance (around 8.0 Å) between this nitrogen and the aromatic ring for high affinity. nih.gov While direct analogues of this compound were not the primary focus, this finding underscores the significance of spatial arrangements of functional groups, a principle that also applies to the imidazole series.

Furthermore, studies on 1,2,6-trisubstituted benzimidazoles indicated that anti-inflammatory activity was enhanced by a benzyl group at the 1-position and was inversely related to the length of a linker between the carboxyl group and the C2 position of the benzimidazole ring. nih.gov This suggests that the relative positioning of the benzyl, imidazole/benzimidazole, and carboxylic acid moieties is a critical determinant of activity.

Triazoles: Triazoles, which contain three nitrogen atoms in the five-membered ring, present another interesting comparison. The 1,2,4-triazole (B32235) ring is considered an isostere of amide, ester, and carboxylic acid groups, and its hydrogen bonding capacity and dipole character are key to its interaction with biological receptors. nih.gov

SAR studies of 1,2,4-triazole-fluoroquinolone hybrids have shown that substituents at the N-4 position of the triazole ring significantly influence antibacterial activity. mdpi.com Hybrid molecules combining 1-benzyl-1H-benzimidazole with a triazole moiety have also been explored as anticancer agents, indicating that molecular hybridization can lead to potent compounds. nih.govresearchgate.net The SAR analysis of such hybrids revealed that the nature of the substituent on the triazole ring was essential for antistaphylococcal activity. researchgate.net This highlights a modular aspect of SAR where the contributions of each heterocyclic core can be synergistic.

The following table summarizes the comparative SAR points between these heterocyclic carboxylic acids.

Structural FeatureImidazole-4-carboxylic AcidsBenzimidazole-4-carboxylic AcidsTriazole Carboxylic Acids
Core HeterocycleFive-membered ring with two nitrogens. Generally less lipophilic than benzimidazole.Imidazole fused with a benzene ring. Increased lipophilicity and potential for π–π stacking interactions. nih.govFive-membered ring with three nitrogens. Acts as a bioisostere for amides/esters and possesses strong H-bonding capacity. nih.gov
N-1 Substituent (e.g., Benzyl)Crucial for activity. Substitutions on the benzyl ring modulate potency and selectivity. conicet.gov.arBenzyl group at N-1 often enhances activity (e.g., anti-inflammatory, anticancer). nih.govnih.govSubstituents on the triazole nitrogen atoms are critical for modulating biological activity. mdpi.com
Carboxylic Acid MoietyEssential for interaction with many targets. Can be esterified or converted to amides to alter properties and activity. nih.govThe position and linker to the core are important. Can be converted to amides or esters to tune activity. nih.govnih.govOften part of a larger scaffold; its function as a key binding group is well-established in many drug classes. researchgate.net
Other Ring SubstitutionsSubstituents at C-2 and C-5 positions significantly impact the biological profile. nih.govSubstituents at C-2, C-5, and C-6 positions are key for tuning activity and selectivity. nih.govnih.govSubstituents at the carbon atoms of the triazole ring are vital for potency. researchgate.net

Computational Approaches to SAR Prediction and Ligand-Protein Interaction Profiling (e.g., molecular docking, QSAR)

Computational chemistry plays a vital role in elucidating the SAR of this compound derivatives and guiding the design of more potent and selective analogues. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable.

Molecular Docking: Molecular docking studies are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of imidazole and benzimidazole, docking has been instrumental in understanding their mechanism of action. For example, docking studies of imidazole derivatives into the active site of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase have helped to rationalize their antimicrobial activity by identifying key binding interactions, such as hydrogen bonds and hydrophobic contacts. arabjchem.org

Similarly, for benzimidazole derivatives, docking has been used to investigate their interactions with various targets, including neuraminidase and DNA gyrase. analis.com.myresearchgate.net These studies can reveal why certain substitutions enhance activity. For instance, a docking study on benzimidazole-2-carboxylic acid hydrazide derivatives showed that electronegative groups on the benzimidazole and isatin (B1672199) rings might contribute to better antibacterial activity, with docking scores correlating with observed potency. researchgate.net Such insights are directly applicable to optimizing the substitution pattern on the benzyl and imidazole rings of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and identifying the most important physicochemical properties for a desired biological effect.

For imidazole and benzimidazole derivatives, 2D and 3D-QSAR studies have been successfully applied. For instance, a QSAR analysis of chloroaryloxyalkyl imidazole derivatives identified HOMO energy, hydration energy, and the number of primary carbon atoms as key descriptors for antibacterial activity. nih.gov Another QSAR study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives against enteroviruses developed a robust model that could be used to guide the synthesis of new antiviral compounds. biointerfaceresearch.com These studies demonstrate that electronic and topological descriptors are often crucial in defining the activity of these heterocyclic systems. The development of a QSAR model for this compound derivatives could similarly identify key structural features that govern their activity against a specific target.

The following table summarizes the application of these computational techniques to related heterocyclic compounds.

Computational MethodApplication to Imidazole/Benzimidazole DerivativesKey Findings and Insights
Molecular DockingPredicting binding modes of antimicrobial and enzyme inhibitory imidazole and benzimidazole derivatives. arabjchem.organalis.com.myresearchgate.netIdentifies key amino acid residues involved in binding. Explains the role of specific functional groups in enhancing affinity through hydrogen bonds and hydrophobic interactions. arabjchem.organalis.com.my Rationalizes SAR data at a molecular level.
QSARDeveloping predictive models for the antibacterial and antiviral activity of imidazole and benzimidazole derivatives. nih.govbiointerfaceresearch.comnih.govCorrelates biological activity with molecular descriptors (e.g., electronic, topological, physicochemical properties). researchgate.netnih.gov Guides the design of new derivatives with potentially improved activity by highlighting influential molecular properties.

Emerging Research Directions and Future Prospects for 1 Benzyl 1h Imidazole 4 Carboxylic Acid

The structural motif of 1-benzyl-1H-imidazole-4-carboxylic acid, combining a benzyl (B1604629) group, an imidazole (B134444) ring, and a carboxylic acid function, presents a versatile scaffold for exploration in diverse scientific fields. Its inherent chemical properties pave the way for novel applications in materials science, pharmacology, and synthetic chemistry. This article explores the emerging research directions and future prospects for this compound and its derivatives.

Q & A

Advanced Research Question

  • LogP calculation : Software like ChemAxon predicts partition coefficients (LogP ~1.8), indicating moderate lipophilicity.
  • pKa estimation : The carboxylic acid group has a predicted pKa of ~4.5, influencing solubility in physiological buffers .
  • ADMET profiling : SwissADME evaluates bioavailability (%F >50%) and blood-brain barrier penetration (low) for drug development .

Q. Methodological Notes

  • Data Synthesis : Cross-referenced synthesis protocols , crystallography tools , and pharmacological SAR .
  • Contradictions Addressed : Mechanistic ambiguities resolved via isotopic labeling and DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.